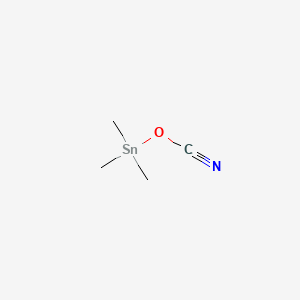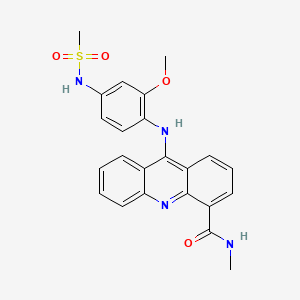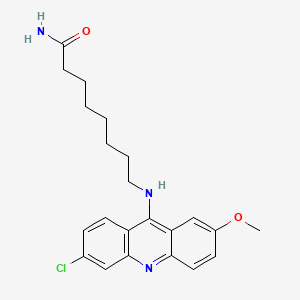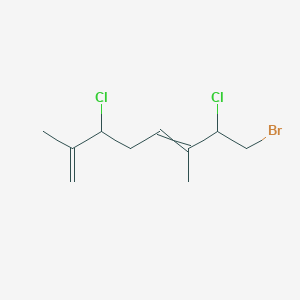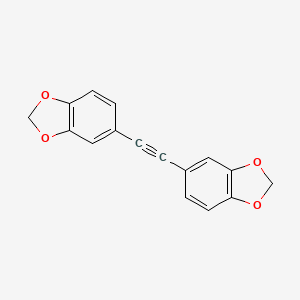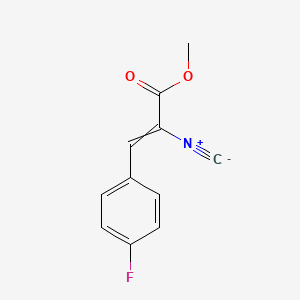
5-Hydroxy-4-phenyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-phenyloxolan-2-one is an organic compound with the molecular formula C10H10O3 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-phenyloxolan-2-one typically involves the cyclization of phenylsuccinic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the oxolane ring. Common reagents used in this process include acetic anhydride and sulfuric acid, which act as catalysts to promote the cyclization reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a diol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of 5-oxo-4-phenyloxolan-2-one.
Reduction: Formation of 5-hydroxy-4-phenyloxolan-2-diol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-Hydroxy-4-phenyloxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-phenyloxolan-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 5-Hydroxy-4-methyloxolan-2-one
- 5-Hydroxy-4-pentyn-2-one
- 5-Hydroxy-4-(4-methylphenyl)oxolan-2-one
Comparison: Compared to these similar compounds, 5-Hydroxy-4-phenyloxolan-2-one is unique due to the presence of the phenyl group, which enhances its aromaticity and potential for π-π interactions
Propriétés
Numéro CAS |
78920-22-6 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
5-hydroxy-4-phenyloxolan-2-one |
InChI |
InChI=1S/C10H10O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8,10,12H,6H2 |
Clé InChI |
KZEHNAUKQOHMQR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



